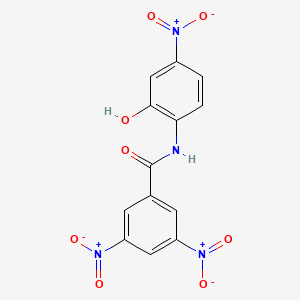![molecular formula C28H20Br2N4O5 B11535906 4,4'-oxybis{N'-[(4-bromophenyl)carbonyl]benzohydrazide}](/img/structure/B11535906.png)
4,4'-oxybis{N'-[(4-bromophenyl)carbonyl]benzohydrazide}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N’-[4-(4-{[(4-BROMOPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENOXY)BENZOYL]BENZOHYDRAZIDE: is a complex organic compound characterized by its multiple bromine atoms and hydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-N’-[4-(4-{[(4-BROMOPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENOXY)BENZOYL]BENZOHYDRAZIDE typically involves multiple steps, starting from simpler brominated aromatic compounds. One common route involves the reaction of 4-bromobenzoyl chloride with 4-bromophenylhydrazine to form an intermediate, which is then further reacted with 4-(4-formylphenoxy)benzoic acid under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides and quinones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex aromatic structures and polymers.
Biology: In biological research, it is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: The compound’s potential therapeutic properties are being explored, particularly its role in inhibiting certain enzymes and pathways involved in disease progression.
Industry: In the industrial sector, it is used in the development of advanced materials, including liquid crystals and organic semiconductors .
Mechanism of Action
The mechanism of action of 4-BROMO-N’-[4-(4-{[(4-BROMOPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENOXY)BENZOYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
4-BROMO-N’-(4-NITROBENZOYL)BENZOHYDRAZIDE: Similar structure but with a nitro group instead of a formohydrazido group.
4,4’-((4-BROMOPHENYL)AZANEDYL)DIBENZALDEHYDE: Contains a similar bromophenyl group but different functional groups.
Uniqueness: The uniqueness of 4-BROMO-N’-[4-(4-{[(4-BROMOPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENOXY)BENZOYL]BENZOHYDRAZIDE lies in its specific combination of bromine atoms and hydrazide groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C28H20Br2N4O5 |
|---|---|
Molecular Weight |
652.3 g/mol |
IUPAC Name |
N'-(4-bromobenzoyl)-4-[4-[[(4-bromobenzoyl)amino]carbamoyl]phenoxy]benzohydrazide |
InChI |
InChI=1S/C28H20Br2N4O5/c29-21-9-1-17(2-10-21)25(35)31-33-27(37)19-5-13-23(14-6-19)39-24-15-7-20(8-16-24)28(38)34-32-26(36)18-3-11-22(30)12-4-18/h1-16H,(H,31,35)(H,32,36)(H,33,37)(H,34,38) |
InChI Key |
OEVWTXPHSHLWQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)Br)OC3=CC=C(C=C3)C(=O)NNC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11535823.png)
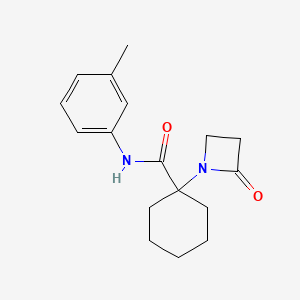
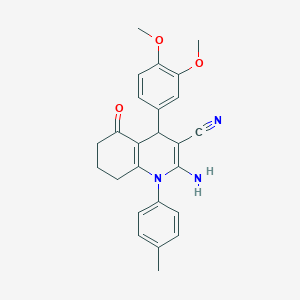
![N-(3,4-dichlorophenyl)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11535839.png)
![N-(4-chlorobenzyl)-2-oxo-2-[(2Z)-2-(4-phenylbutan-2-ylidene)hydrazinyl]acetamide](/img/structure/B11535856.png)
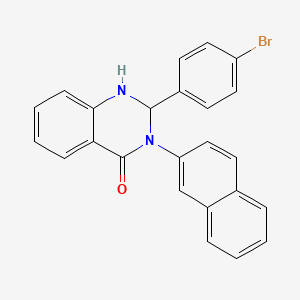
![2-(Methyl{[4-(4-toluidinocarbonyl)phenoxy]carbothioyl}amino)naphthalene](/img/structure/B11535865.png)
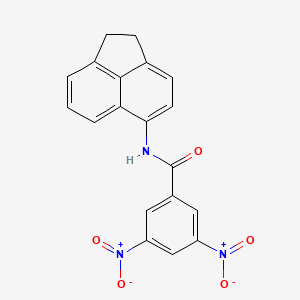
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11535886.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535892.png)
![6-(2-Chlorophenyl)-2-[(3,4-difluorobenzyl)sulfanyl]-4-phenylpyridine-3-carbonitrile](/img/structure/B11535893.png)
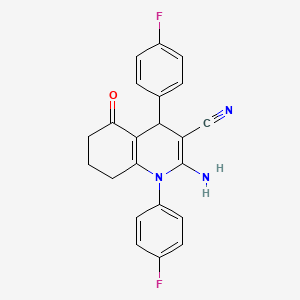
![N-(4-{[4-(benzyloxy)benzylidene]amino}phenyl)acetamide](/img/structure/B11535908.png)
